molecular formula C8H10N2O B1595660 2-(2-Aminophenyl)acetamide CAS No. 4103-60-0

2-(2-Aminophenyl)acetamide

Cat. No.: B1595660
CAS No.: 4103-60-0
M. Wt: 150.18 g/mol
InChI Key: TXMURLRUEUBDHN-UHFFFAOYSA-N
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Description

2-(2-Aminophenyl)acetamide is an organic compound with the molecular formula C8H10N2O It is a derivative of acetamide, where the acetamide group is substituted with a 2-aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminophenyl)acetamide typically involves the reaction of 2-nitroacetophenone with ammonium acetate in the presence of a reducing agent such as iron powder or tin chloride. The reaction proceeds through the reduction of the nitro group to an amino group, followed by acetylation to form the acetamide derivative.

  • Reduction of 2-nitroacetophenone

      Reagents: 2-nitroacetophenone, iron powder or tin chloride, ammonium acetate.

      Conditions: The reaction mixture is heated under reflux in ethanol or another suitable solvent.

      Product: 2-(2-Aminophenyl)acetophenone.

  • Acetylation

      Reagents: 2-(2-Aminophenyl)acetophenone, acetic anhydride or acetyl chloride.

      Conditions: The reaction is carried out at room temperature or under mild heating.

      Product: this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminophenyl)acetamide undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Potassium permanganate, hydrogen peroxide.

      Conditions: Aqueous or organic solvent, room temperature or mild heating.

      Products: Corresponding nitroso or nitro derivatives.

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Anhydrous solvent, room temperature.

      Products: Reduced amine derivatives.

  • Substitution

      Reagents: Halogenating agents (e.g., bromine, chlorine).

      Conditions: Organic solvent, room temperature or mild heating.

      Products: Halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in organic solvent.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Bromine in chloroform, chlorine in carbon tetrachloride.

Major Products

    Oxidation: 2-(2-Nitrosophenyl)acetamide, 2-(2-Nitrophenyl)acetamide.

    Reduction: 2-(2-Aminophenyl)ethanol.

    Substitution: 2-(2-Bromophenyl)acetamide, 2-(2-Chlorophenyl)acetamide.

Scientific Research Applications

2-(2-Aminophenyl)acetamide has several scientific research applications:

  • Medicinal Chemistry

    • Used as an intermediate in the synthesis of pharmaceutical compounds.
    • Potential applications in the development of anti-inflammatory and analgesic drugs.
  • Materials Science

    • Utilized in the synthesis of polymers and advanced materials.
    • Acts as a building block for the preparation of functionalized materials with specific properties.
  • Biological Research

    • Studied for its potential biological activities, including antimicrobial and anticancer properties.
    • Used in the development of biochemical assays and diagnostic tools.
  • Industrial Applications

    • Employed in the production of dyes and pigments.
    • Used as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Aminophenyl)acetamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory processes or pain signaling pathways. The exact mechanism depends on the specific application and the molecular structure of the target compound.

Comparison with Similar Compounds

2-(2-Aminophenyl)acetamide can be compared with other similar compounds, such as:

  • 2-(2-Aminophenyl)ethanol

    • Similar structure but with a hydroxyl group instead of an acetamide group.
    • Different chemical reactivity and applications.
  • 2-(2-Nitrophenyl)acetamide

    • Contains a nitro group instead of an amino group.
    • Different chemical properties and potential applications.
  • 2-(2-Bromophenyl)acetamide

    • Contains a bromine atom instead of an amino group.
    • Different reactivity and uses in organic synthesis.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(2-aminophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMURLRUEUBDHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30299041
Record name 2-(2-aminophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30299041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4103-60-0
Record name NSC127700
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-aminophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30299041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-aminophenyl)acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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